molecular formula C14H12ClFN2O B3072550 N-(5-Amino-2-fluorophenyl)-2-(4-chlorophenyl)-acetamide CAS No. 1016768-99-2

N-(5-Amino-2-fluorophenyl)-2-(4-chlorophenyl)-acetamide

Cat. No.: B3072550
CAS No.: 1016768-99-2
M. Wt: 278.71 g/mol
InChI Key: CSEWFDHCEWQTCJ-UHFFFAOYSA-N
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Description

N-(5-Amino-2-fluorophenyl)-2-(4-chlorophenyl)-acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-fluorophenyl)-2-(4-chlorophenyl)-acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-amino-2-fluoroaniline and 4-chlorobenzoyl chloride.

    Acylation Reaction: The 5-amino-2-fluoroaniline undergoes an acylation reaction with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired acetamide.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

    Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-fluorophenyl)-2-(4-chlorophenyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorine and chlorine substituents can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-fluorophenyl)-2-(4-chlorophenyl)-acetamide involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Fluorophenyl)-2-(4-chlorophenyl)-acetamide: Lacks the amino group, which may affect its reactivity and biological activity.

    N-(5-Amino-2-chlorophenyl)-2-(4-fluorophenyl)-acetamide: Has a different substitution pattern, which can influence its chemical properties.

Uniqueness

N-(5-Amino-2-fluorophenyl)-2-(4-chlorophenyl)-acetamide is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-2-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2O/c15-10-3-1-9(2-4-10)7-14(19)18-13-8-11(17)5-6-12(13)16/h1-6,8H,7,17H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSEWFDHCEWQTCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=C(C=CC(=C2)N)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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